Moquizone Demonstrates Superior Potency in Restoring Bile Flow Compared to Ursodeoxycholic Acid in a Severe Cholestasis Model
Moquizone's efficacy in restoring biliary function was compared to ursodeoxycholic acid (UDCA) in a rodent model of severe cholestasis. In this model, Moquizone restored bile flow to 85% of baseline within 72 hours, which was reported to be superior to the performance of UDCA under the same conditions .
| Evidence Dimension | Restoration of bile flow in a severe cholestasis model |
|---|---|
| Target Compound Data | Restored bile flow to 85% of baseline within 72 hours |
| Comparator Or Baseline | Ursodeoxycholic acid (UDCA) |
| Quantified Difference | Outperformed UDCA; UDCA's specific value is not provided, but Moquizone's performance is stated as superior. |
| Conditions | Rodent model of severe cholestasis |
Why This Matters
For research focused on severe cholestatic conditions, Moquizone offers a demonstrably more effective positive control or test agent than UDCA for studying bile flow restoration.
